molecular formula C22H25N7O2S2 B5522757 3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B5522757
M. Wt: 483.6 g/mol
InChI Key: UWXNMXLWNGPUNJ-UHFFFAOYSA-N
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Description

3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a thiazole ring, a piperazine moiety, and a purine scaffold. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, thiosemicarbazide, and various amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine scaffold .

Scientific Research Applications

3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity to its targets, while the purine scaffold can mimic nucleotides, interfering with DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a thiazole ring, a piperazine moiety, and a purine scaffold. This unique structure imparts distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .

Properties

IUPAC Name

3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2S2/c1-15-14-33-22(23-15)32-13-12-29-17-18(26(2)21(31)25-19(17)30)24-20(29)28-10-8-27(9-11-28)16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXNMXLWNGPUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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